4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, contributing to their biological activities .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight (23224 g/mol) and structure suggest that it may have favorable absorption and distribution characteristics .
Result of Action
Similar compounds have demonstrated a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also a focus to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 5-Oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide .
Uniqueness
4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific ethoxy and carboxylic acid functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-ethoxy-1-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-8-14(13-11(10)12(15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEVFPAAVMSXBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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